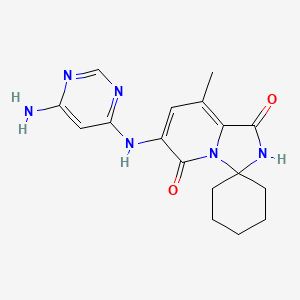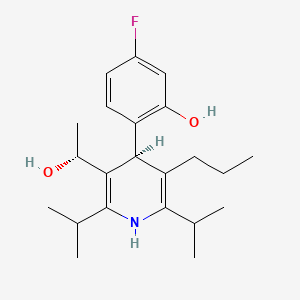
Tfb-tboa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TFB-TBOA (also known as CF3-Bza-TBOA) is a potent glutamate transporter blocker that significantly suppresses the activity of glial transporters . It shows IC50 values of 22, 17, and 300 nM for glutamate transporters EAAT1, EAAT2, and EAAT3 respectively in an uptake assay using cells transiently expressing EAATs .
Synthesis Analysis
The synthesis of TFB-TBOA is a complex process. One of the main challenges in the evaluation of TFB-TBOA and its derivatives is the laborious synthesis of these compounds in stereoisomerically pure form .Molecular Structure Analysis
The molecular structure of TFB-TBOA is represented by the formula C19H17F3N2O6 . Its molecular weight is 426.34 .Chemical Reactions Analysis
TFB-TBOA exhibits selectivity for hEAAT1 and hEAAT2 over hEAAT3 (respective IC50 values are 3.6, 10, and 120 nM), while in tsA201 cells expressing rat EAAT4, [3H]-d-Asp uptake was inhibited with an IC50 of 40 nM .Physical And Chemical Properties Analysis
TFB-TBOA is a solid substance . It has a solubility of 50 mg/mL in DMSO . It is recommended to store the powder at -20°C .科学的研究の応用
Glutamate Transporter Inhibition
TFB-TBOA is a potent and selective inhibitor of glial glutamate transporters EAAT1 and EAAT2 . It exhibits selectivity for EAAT1 and EAAT2 over EAAT4 and EAAT5, and a wide range of neuronal receptors and transporters . This makes it a valuable tool in studying the role of these transporters in glutamate homeostasis and neurodegenerative diseases.
Neuropharmacology
TFB-TBOA has been used in neuropharmacological studies to understand the activities of hippocampal neurons . By inhibiting glutamate transporters, it can affect neuronal activity and provide insights into the role of glutamate in brain function.
Intracellular Sodium Regulation
TFB-TBOA can attenuate glutamate-stimulated intracellular sodium elevation in astrocytes in vitro . This application is important in studying the role of sodium in cell signaling and homeostasis.
Convulsion Induction
Interestingly, TFB-TBOA has been found to induce severe convulsions in vivo . While this may seem like a negative effect, it can actually be useful in research for developing and testing anti-convulsant drugs.
Selectivity Studies
TFB-TBOA has demonstrated selectivity for human EAAT1 and EAAT2 over EAAT3 in HEK293 cells . This property can be exploited in studies aimed at understanding the specific roles of these transporters in different cell types and conditions.
作用機序
Target of Action
Tfb-tboa, also known as CF3-Bza-TBOA, is a potent inhibitor of the glutamate transporters EAAT1 and EAAT2 . These transporters, primarily expressed in astrocytes and to a lesser extent in neuronal membranes, play a crucial role in the rapid removal of glutamate from the synaptic cleft, ensuring accurate signal transmission and preventing over-excitation .
Mode of Action
Tfb-tboa interacts with its targets, EAAT1 and EAAT2, by inhibiting their activity . This inhibition results in an increase in the amount of glutamate in the synapse, as the transporters are unable to clear it as efficiently . The compound exhibits selectivity for EAAT1 and EAAT2 over other glutamate transporters such as EAAT3, EAAT4, and EAAT5 .
Biochemical Pathways
The inhibition of glutamate transporters by Tfb-tboa affects the glutamate signaling pathway. Under normal conditions, glutamate released into the synapse during neuronal activity is rapidly taken up by glutamate transporters, keeping the extracellular glutamate levels tightly regulated . When tfb-tboa inhibits these transporters, the extracellular glutamate concentration increases, leading to prolonged activation of postsynaptic glutamate receptors . This can result in increased neuronal firing and potentially excitotoxicity.
Pharmacokinetics
It is known that the compound is highly potent, with ic50 values of 22, 17, and 300 nm for eaat1, eaat2, and eaat3, respectively . This suggests that Tfb-tboa has a strong binding affinity for its targets, which could influence its bioavailability and pharmacokinetic profile.
Result of Action
The primary result of Tfb-tboa’s action is an increase in glutamatergic signaling due to the inhibition of glutamate transporters . This can lead to changes in neuronal activity, as glutamate is the primary excitatory neurotransmitter in the central nervous system . In extreme cases, the accumulation of glutamate in the synapse can induce severe convulsions .
Action Environment
The action of Tfb-tboa can be influenced by various environmental factors. For instance, the compound’s inhibitory effect on glutamate transporters can be modulated by the extracellular potassium concentration . An increase in extracellular potassium has been shown to inhibit glutamate transporters, suggesting a potential interaction between potassium levels and Tfb-tboa’s mechanism of action
特性
IUPAC Name |
(2S,3S)-2-amino-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O6/c20-19(21,22)12-6-4-11(5-7-12)16(25)24-13-3-1-2-10(8-13)9-30-15(18(28)29)14(23)17(26)27/h1-8,14-15H,9,23H2,(H,24,25)(H,26,27)(H,28,29)/t14-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWONNPEPDHEAI-GJZGRUSLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)COC(C(C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are glutamate transporters, and why are they important?
A1: Glutamate transporters are proteins located on neurons and astrocytes that play a crucial role in regulating glutamate levels in the brain. They rapidly remove glutamate from the synaptic cleft, preventing its excessive accumulation and subsequent excitotoxicity.
Q2: How does TFB-TBOA interact with glutamate transporters?
A: TFB-TBOA acts as a non-transportable inhibitor of excitatory amino acid transporters (EAATs), effectively blocking the binding and transport of glutamate. This blockade leads to an elevation of extracellular glutamate levels. []
Q3: What are the downstream effects of TFB-TBOA-mediated glutamate transporter inhibition?
A: Inhibiting glutamate transporters with TFB-TBOA leads to increased activation of both ionotropic and metabotropic glutamate receptors. This, in turn, influences neuronal excitability, synaptic plasticity, and ultimately, cardiorespiratory function. [, , ]
Q4: Does TFB-TBOA affect specific glutamate transporter subtypes?
A: While TFB-TBOA exhibits potent inhibitory activity against all EAAT subtypes (EAAT1-5), it displays particularly strong affinity for EAAT1 and EAAT2, with IC50 values in the nanomolar range. [] Research has highlighted the differential contributions of GLAST (EAAT1) and GLT-1 (EAAT2) to sodium signaling in the early postnatal hippocampus, emphasizing the importance of subtype-specific effects. []
Q5: How does TFB-TBOA's effect on glutamate transporters translate to its influence on animal behavior?
A: Studies in animal models have demonstrated that TFB-TBOA can influence various behaviors, including cocaine reinforcement and methamphetamine-induced behavioral sensitization. Notably, intra-NAc administration of TFB-TBOA inhibited cocaine self-administration, suggesting a potential role for glutamate in modulating drug reward. [, ]
Q6: What is the molecular formula and weight of TFB-TBOA?
A: TFB-TBOA (C20H19F3N2O6) has a molecular weight of 436.38 g/mol. []
Q7: Is there information available on the spectroscopic data for TFB-TBOA?
A: While specific spectroscopic data for TFB-TBOA is not extensively detailed in the provided research papers, its structural analogs have been synthesized and characterized using various spectroscopic techniques, including NMR and mass spectrometry. [, ]
Q8: How does chronic intermittent hypoxia (CIH) interact with the effects of TFB-TBOA?
A: CIH, a model of obstructive sleep apnea, has been shown to alter glutamate signaling in the nucleus tractus solitarii (nTS). Interestingly, CIH produces effects similar to those observed with TFB-TBOA, such as reduced TS-evoked EPSC amplitude and altered neuronal excitability. This suggests a potential role for EAAT dysfunction in the pathophysiology of CIH. [, , ]
Q9: What is the role of metabotropic glutamate receptors (mGluRs) in mediating the effects of TFB-TBOA?
A: Research suggests that TFB-TBOA's effects on synaptic and neuronal activity are mediated by both ionotropic and metabotropic glutamate receptors. Specifically, Group I mGluRs appear to contribute to TFB-TBOA-induced depolarization, while Group II/III mGluRs influence TS-evoked EPSC amplitude. [, ]
Q10: How do astrocytes contribute to the effects observed with TFB-TBOA?
A: Astrocytes play a critical role in regulating extracellular glutamate levels through glutamate transporters like EAAT1 (GLAST) and EAAT2 (GLT-1). TFB-TBOA's inhibition of these transporters directly impacts astrocytic glutamate uptake, contributing to the observed increases in extracellular glutamate and subsequent neuronal effects. [, , ]
Q11: How is TFB-TBOA being used to study neurodegenerative diseases?
A: Research suggests that impaired glutamate clearance and subsequent excitotoxicity contribute to neuronal damage in neurodegenerative diseases. TFB-TBOA's ability to manipulate glutamate levels has made it a valuable tool in studying these conditions, such as Huntington's disease. []
Q12: What are the limitations of using TFB-TBOA in research?
A: While TFB-TBOA is a potent tool, limitations include its lack of selectivity for specific EAAT subtypes and its potential for off-target effects. Further research is needed to develop more selective glutamate transporter inhibitors. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one](/img/structure/B560159.png)
![N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide](/img/structure/B560160.png)
![8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide](/img/structure/B560162.png)
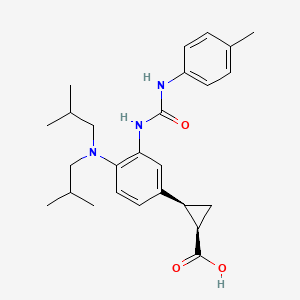
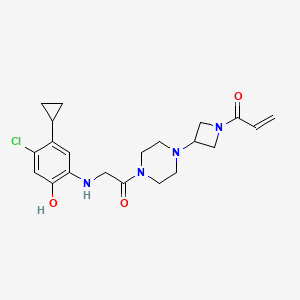
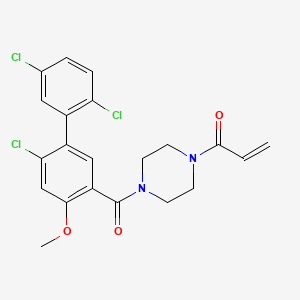
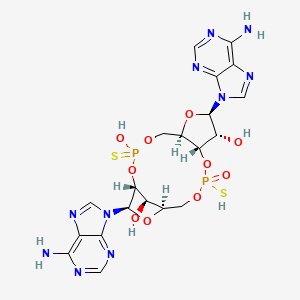
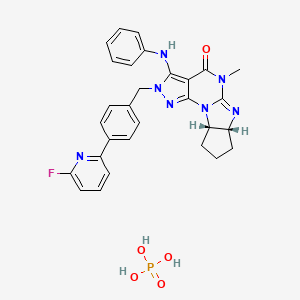
![N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine](/img/structure/B560172.png)

![6-(4-Azanyl-4-Methyl-Piperidin-1-Yl)-3-[2,3-Bis(Chloranyl)phenyl]pyrazin-2-Amine](/img/structure/B560175.png)

